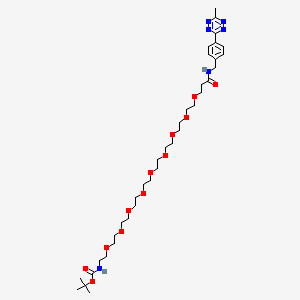![molecular formula C8H9N3O B14054055 (R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine is a chiral organic compound featuring a benzo[c][1,2,5]oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine typically involves the construction of the benzo[c][1,2,5]oxadiazole ring followed by the introduction of the ethan-1-amine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Chiral Resolution: Separation of the ®-enantiomer from a racemic mixture using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, optimized for yield and purity. This may include continuous flow synthesis and the use of automated systems for chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the benzo[c][1,2,5]oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: Used as a building block for more complex molecules.
Biology
Biological Probes: Utilized in the study of biological systems due to its fluorescent properties.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine: The enantiomer of the compound, with potentially different biological activity.
Benzo[C][1,2,5]oxadiazole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
®-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine is unique due to its specific chiral configuration and the presence of the benzo[c][1,2,5]oxadiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
(1R)-1-(2,1,3-benzoxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H9N3O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
PDSWWKJQKOVXLA-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=NON=C2C=C1)N |
Kanonische SMILES |
CC(C1=CC2=NON=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




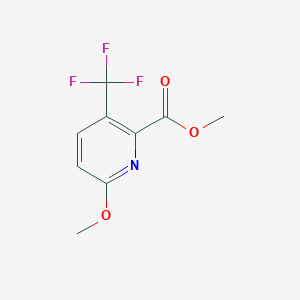


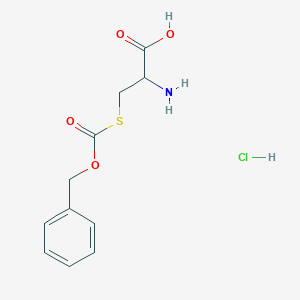

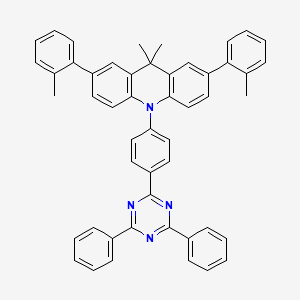
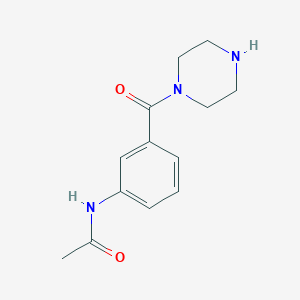
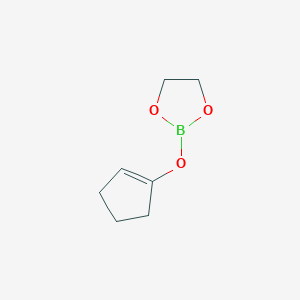

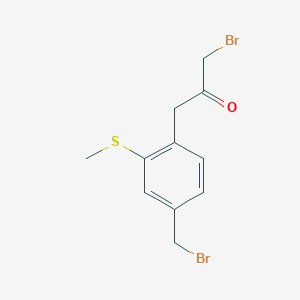
![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
